Thiazolidine-2-carboxylic acid

Beschreibung

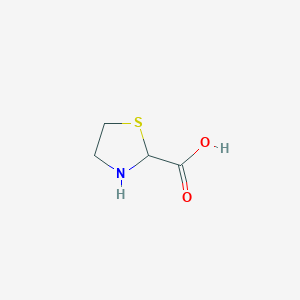

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936787 | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-13-7, 65126-70-7 | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazolidine-2-carboxylic Acid: A Comprehensive Technical Guide

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a fascinating heterocyclic compound that holds a significant position at the crossroads of chemistry and biology.[1][2] As a sulfur-containing analog of the amino acid proline, it presents a unique structural motif that has garnered considerable attention from researchers, particularly in the fields of medicinal chemistry, biochemistry, and drug development.[3][4] Its five-membered ring, incorporating both a sulfur and a nitrogen atom, imparts distinct chemical properties and biological activities that set it apart from its canonical counterpart.[2] This guide aims to provide an in-depth technical overview of the core basic properties of thiazolidine-2-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical characteristics, its biochemical significance as a proline mimic, and its practical applications, supported by experimental considerations and methodologies.

I. Physicochemical Properties: The Foundation of Function

A thorough understanding of the physicochemical properties of thiazolidine-2-carboxylic acid is paramount for its effective handling, formulation, and application in any research or development endeavor.

Molecular Structure and Core Characteristics

Thiazolidine-2-carboxylic acid is a saturated heterocyclic compound with the molecular formula C₄H₇NO₂S and a molecular weight of approximately 133.17 g/mol .[1][5][6] The core structure consists of a five-membered thiazolidine ring with a carboxylic acid group attached to the carbon atom adjacent to both the sulfur and nitrogen atoms (C2).

Table 1: Core Physical and Chemical Properties of Thiazolidine-2-carboxylic Acid

| Property | Value | References |

| Molecular Formula | C₄H₇NO₂S | [1][4][5] |

| Molecular Weight | 133.17 g/mol | [1][4][5][6] |

| Appearance | White to off-white crystalline powder or crystals | [4][5] |

| Melting Point | 176 - 182 °C | [4][7] |

| Solubility | Soluble in water and polar organic solvents | [2][5][8] |

| CAS Number | 16310-13-7 | [1][4] |

Acidity and pKa: A Key Determinant of Behavior

The carboxylic acid moiety is the primary acidic functional group in thiazolidine-2-carboxylic acid. Its acidity, quantified by the pKa value, is crucial for understanding its ionization state at different pH values, which in turn influences its solubility, stability, and biological interactions.

The basicity of the molecule is attributed to the secondary amine within the thiazolidine ring. The pKa of this group is also a critical parameter, though not explicitly found in the initial search results. Understanding both pKa values is essential for predicting the molecule's charge and its potential to form salts.

Caption: Ionization states of thiazolidine-2-carboxylic acid at different pH ranges.

Solubility and Stability Profile

Thiazolidine-2-carboxylic acid is reported to be soluble in water and other polar organic solvents.[2][5] This solubility is largely due to the presence of the polar carboxylic acid and secondary amine groups, which can participate in hydrogen bonding with solvent molecules. The solubility is expected to be pH-dependent, with increased solubility at pH values above the pKa of the carboxylic acid and below the pKa of the secondary amine, where the molecule exists in its charged forms.

The stability of the thiazolidine ring can be influenced by pH. Studies on related 2-substituted thiazolidine-4-carboxylic acids have shown that the ring can be susceptible to degradation, particularly at lower pH values.[9] This degradation can lead to the release of the constituent aldehyde and cysteine precursors.[9] Therefore, when working with thiazolidine-2-carboxylic acid, especially in acidic conditions, it is crucial to consider its potential for hydrolysis. Buffering solutions to a neutral or slightly alkaline pH can enhance its stability.

II. Synthesis and Chemical Reactivity

The synthesis of thiazolidine-2-carboxylic acid is a key aspect for its availability in research and development. Its chemical reactivity is centered around the functional groups present in the molecule.

Synthesis from Cysteamine and Glyoxylic Acid: A Common Route

A prevalent method for the synthesis of thiazolidine-2-carboxylic acid involves the condensation reaction between cysteamine and glyoxylic acid.[10] This reaction forms the thiazolidine ring in a single step.

Caption: General synthesis scheme for thiazolidine-2-carboxylic acid.

Experimental Protocol: Synthesis of Thiazolidine-2-carboxylic Acid

-

Materials: Cysteamine hydrochloride, Glyoxylic acid monohydrate, Sodium hydroxide, Hydrochloric acid, Water, Ethanol.

-

Procedure:

-

Dissolve cysteamine hydrochloride in water and adjust the pH to approximately 8-9 with a solution of sodium hydroxide. This deprotonates the amine group, making it nucleophilic.

-

In a separate flask, dissolve glyoxylic acid monohydrate in water.

-

Slowly add the glyoxylic acid solution to the cysteamine solution with stirring at room temperature. The reaction is typically rapid. A study has reported a second-order rate constant of 84 M⁻¹ min⁻¹ at 37°C and pH 7.5 for this reaction.[10]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and facilitate its precipitation.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure thiazolidine-2-carboxylic acid.

-

Dry the purified product under vacuum.

-

-

Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and comparing it to the literature value (176-182 °C).[4][7] Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.

III. Biochemical Significance: A Proline Analog with Unique Properties

The structural similarity of thiazolidine-2-carboxylic acid to proline allows it to interact with biological systems that recognize and process proline. This mimicry is the basis for its diverse biological activities.

Interaction with Proline-Metabolizing Enzymes

Thiazolidine-2-carboxylic acid can act as a substrate for enzymes involved in proline metabolism. For instance, it is a substrate for D-amino acid oxidase, which oxidizes it to Δ²-thiazoline-2-carboxylic acid.[10] It has been shown to be a better substrate for this enzyme at pH 8.5 than at pH 7.5.[10]

Furthermore, L-thiazolidine-2-carboxylic acid can be a substrate for proline dehydrogenase (PRODH), a key enzyme in proline catabolism.[7] The catalytic efficiency of PRODH with L-thiazolidine-2-carboxylic acid can be significantly higher than with L-proline, primarily due to a lower Michaelis constant (Km).[7]

Caption: Interaction of L-proline and its analog with proline dehydrogenase (PRODH).

Incorporation into Polypeptides and Inhibition of Protein Synthesis

As a proline analog, thiazolidine-2-carboxylic acid can be recognized by prolyl-tRNA synthetase and incorporated into growing polypeptide chains during protein synthesis.[3] This incorporation can disrupt the normal structure and function of proteins. It has been demonstrated that β-thiaproline can inhibit proline incorporation into polypeptides and, in some systems, impair the further elongation of the polypeptide chain.[3] This inhibitory activity makes it a valuable tool for studying protein synthesis and the role of proline residues in protein structure and function.

IV. Applications in Research and Drug Development

The unique properties of thiazolidine-2-carboxylic acid have led to its use in various research and development applications.

A Building Block in Medicinal Chemistry

The thiazolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Thiazolidine-2-carboxylic acid serves as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.[4] These derivatives have been explored for various activities, including anti-inflammatory and anti-diabetic effects.[4]

Biochemical Research Tool

Due to its ability to interfere with proline metabolism and protein synthesis, thiazolidine-2-carboxylic acid is a useful tool for biochemical research.[4] It can be used to probe the active sites of proline-metabolizing enzymes, to study the consequences of proline substitution in proteins, and to investigate metabolic pathways involving proline.[4]

V. Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of thiazolidine-2-carboxylic acid.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thiazolidine-2-carboxylic acid and its derivatives. Coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), HPLC can be used for purity assessment, quantification, and reaction monitoring.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of thiazolidine-2-carboxylic acid and its derivatives.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1]

VI. Safety and Handling

Appropriate safety precautions should always be taken when handling thiazolidine-2-carboxylic acid. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[4] In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion: A Molecule of Enduring Interest

Thiazolidine-2-carboxylic acid stands as a testament to the profound impact that subtle structural modifications can have on the chemical and biological properties of a molecule. Its role as a proline analog has opened up numerous avenues for research, from fundamental enzymology to the development of novel therapeutic agents. As our understanding of its properties and applications continues to grow, thiazolidine-2-carboxylic acid is poised to remain a molecule of significant interest to the scientific community. This guide has provided a comprehensive overview of its basic properties, serving as a valuable resource for researchers and developers seeking to harness the potential of this versatile heterocyclic compound.

References

- Busiello, V., Di Girolamo, M., Cini, C., & De Marco, C. (1979). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 564(2), 311–321.

-

Vanderhaegen, B., Neven, H., Coghe, S., Verstrepen, K. J., Derdelinckx, G., & Delvaux, F. R. (2006). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 54(13), 4755–4761. [Link]

-

PubChem. (n.d.). Thiazolidine-2-carboxylic acid. Retrieved from [Link]

-

Řádek, D., & Mathé, C. (2002). Complex Formation of Thiazolidine-2,4-dicarboxylic Acid with Selected Divalent and Trivalent Metal Ions. Chemical Papers, 56(3), 174-177. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42486, Thiazolidine-2-carboxylic acid. Retrieved from [Link]

-

Tanner, J. J., & Becker, D. F. (2014). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. ACS Chemical Biology, 9(6), 1269–1276. [Link]

-

Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. The Journal of biological chemistry, 257(4), 1166–1171. [Link]

-

Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. ResearchGate. [Link]

Sources

- 1. Thiazolidine-2-carboxylic acid | C4H7NO2S | CID 42486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempap.org [chempap.org]

- 3. chemimpex.com [chemimpex.com]

- 4. THIAZOLIDINE-2-CARBOXYLIC ACID CAS#: 16310-13-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidine-2-carboxylic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Thiazolidine-2-Carboxylic Acid: Structure, Properties, and Applications

Abstract: Thiazolidine-2-carboxylic acid is a versatile five-membered heterocyclic compound that serves as a crucial structural motif and building block in numerous scientific disciplines. Characterized by a saturated ring containing both sulfur and nitrogen atoms, this molecule holds significant interest for researchers, scientists, and drug development professionals. Its unique stereochemistry and reactivity make it a valuable scaffold in medicinal chemistry, particularly in the synthesis of anti-diabetic and anti-inflammatory agents. Furthermore, its role as a proline analog has established its importance in biochemical research for studying amino acid metabolism and protein synthesis. This guide provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and diverse applications.

Chemical Identity and Structure

Thiazolidine-2-carboxylic acid is a saturated heterocyclic compound that is fundamental to the synthesis of more complex, biologically active molecules.[1] Its structure is derived from the amino acid cysteine and an aldehyde.

1.1. IUPAC Name and Synonyms

The formal name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 1,3-thiazolidine-2-carboxylic acid .[2] It is also widely known by several synonyms in scientific literature and commercial catalogs.

| Identifier Type | Name | Source |

| IUPAC Name | 1,3-thiazolidine-2-carboxylic acid | PubChem[2] |

| Common Name | Thiazolidine-2-carboxylic acid | Chem-Impex[1] |

| Synonym | beta-Thiaproline | MeSH[2] |

| Synonym | Tetrahydrothiazole-2-carboxylic acid | Chem-Impex[1] |

1.2. Molecular Formula and Structure

The molecular formula for Thiazolidine-2-carboxylic acid is C₄H₇NO₂S .[1][2] It consists of a five-membered thiazolidine ring substituted at the 2-position with a carboxyl group.[2][3] The ring itself contains a sulfur atom at position 1 and a nitrogen atom at position 3.[4] This structure makes it an analog of the amino acid proline, where the beta-methylene group is replaced by a sulfur atom.[5]

Caption: Chemical structure of Thiazolidine-2-carboxylic acid.

Physicochemical Properties

Thiazolidine-2-carboxylic acid is typically supplied as a stable, crystalline solid. Its key physical and chemical properties are summarized below, providing essential data for laboratory handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Weight | 133.17 g/mol | Chem-Impex[1], PubChem[2] |

| Appearance | White to almost white crystalline powder | Chem-Impex[1] |

| Melting Point | 182 °C | Chem-Impex[1] |

| CAS Number | 16310-13-7 | Chem-Impex[1], PubChem[2] |

| Purity (Typical) | ≥ 98% (GC) | Chem-Impex[1] |

| Molecular Formula | C₄H₇NO₂S | Chem-Impex[1], PubChem[2] |

| Storage Conditions | Store at room temperature | Chem-Impex[1] |

Synthesis and Characterization

The synthesis of the thiazolidine ring is a well-established chemical transformation, valued for its efficiency and stereochemical control.

3.1. General Synthesis Pathway

Thiazolidine-2-carboxylic acid and its derivatives are generally synthesized via a condensation reaction between a compound containing both a thiol and an amine group (such as cysteamine) and an aldehyde or ketone. For the parent compound, the reaction involves cysteamine and glyoxylic acid. This cyclization is a cornerstone reaction in heterocyclic chemistry, forming the stable five-membered ring in good yields.

Caption: General workflow for the synthesis and purification of Thiazolidine-2-carboxylic acid.

3.2. Experimental Protocol: General Synthesis

The following protocol describes a representative method for synthesizing Thiazolidine-2-carboxylic acid.

-

Reactant Preparation: Dissolve equimolar amounts of cysteamine hydrochloride and glyoxylic acid monohydrate in a suitable solvent, such as water or an ethanol/water mixture.

-

pH Adjustment: Adjust the pH of the solution to approximately 4-5 using a base (e.g., sodium hydroxide or pyridine) to facilitate the condensation reaction. The amine group of cysteamine needs to be in its free base form to act as a nucleophile.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product will precipitate.

-

Purification: Collect the crude solid by filtration. Purify the product by recrystallizing from a suitable solvent system, such as ethanol or water, to yield a white crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

3.3. Spectroscopic Characterization

The structure of Thiazolidine-2-carboxylic acid is confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the two methylene (CH₂) groups of the thiazolidine ring, a methine (CH) proton at the 2-position, and exchangeable protons for the amine (NH) and carboxylic acid (OH) groups.[6][7]

-

IR Spectroscopy: The infrared spectrum will exhibit prominent absorption bands corresponding to the N-H stretch, a broad O-H stretch from the carboxylic acid, and a strong C=O (carbonyl) stretch.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (133.17 g/mol ).[2]

Key Applications and Biological Relevance

The thiazolidine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[4] Thiazolidine-2-carboxylic acid serves as a key starting material for many of these applications.

Caption: Overview of major application areas for Thiazolidine-2-carboxylic acid.

4.1. Role in Pharmaceutical Development

The thiazolidine ring is a core component of many pharmaceutical agents.[1][4]

-

Anti-diabetic Drugs: The related thiazolidinedione structure is famous for its use in "glitazone" drugs for treating type 2 diabetes.[8]

-

Anti-inflammatory and Antimicrobial Agents: Thiazolidine-2-carboxylic acid is a versatile starting point for synthesizing novel compounds with potential anti-inflammatory, antibacterial, and antifungal properties.[1][9][10]

4.2. Function in Biochemical Research

As a proline analog (beta-thiaproline), this compound is a valuable tool for biochemists. It can competitively inhibit proline's role in biological systems.[5] Research has shown it can be activated by aminoacyl-tRNA synthetases and inhibit the incorporation of proline into new proteins, allowing scientists to study the mechanisms of protein synthesis and elongation.[5]

4.3. Applications in Agrochemical and Material Sciences

Beyond medicine, Thiazolidine-2-carboxylic acid has found utility in other industries.

-

Agrochemicals: It is used in the formulation of crop protection agents and plant growth regulators to enhance bioactivity and stability.[1]

-

Food Industry: The compound can be used as a flavor enhancer and a preservative to inhibit microbial growth.[1]

-

Material Science: It is being investigated for its potential role in creating biodegradable polymers, offering more environmentally friendly alternatives to traditional plastics.[1]

Conclusion

Thiazolidine-2-carboxylic acid is a compound of significant scientific and commercial importance. Its straightforward synthesis, stable structure, and versatile reactivity make it an invaluable building block. From its foundational role in the development of life-saving pharmaceuticals to its use as a sophisticated probe in biochemical pathways and its applications in agriculture and material science, its impact is broad and continues to grow as new derivatives and applications are explored.

References

-

Title: Thiazolidine-2-carboxylic acid | C4H7NO2S | CID 42486 | Source: PubChem, National Institutes of Health | URL: [Link]

-

Title: 2-Methyl-1,3-thiazolidine-2-carboxylic acid | C5H9NO2S | CID 270312 | Source: PubChem, National Institutes of Health | URL: [Link]

-

Title: thiazolidine-2-carboxylic acid | Source: Stenutz | URL: [Link]

-

Title: Thiazolidine-2-thione-4-carboxylic acid | C4H5NO2S2 | CID 3034757 | Source: PubChem, National Institutes of Health | URL: [Link]

-

Title: Thiazolidine-2-carboxylic acid - Optional[1H NMR] - Chemical Shifts | Source: SpectraBase | URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | Source: MDPI | URL: [Link]

-

Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications | Source: PMC, PubMed Central | URL: [Link]

-

Title: X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives | Source: Journal of the American Chemical Society | URL: [Link]

-

Title: Synthesis and Crystal Structure of (R)-Thiazolidine-2-thione-4-carboxylic Acid. | Source: J-GLOBAL | URL: [Link]

-

Title: Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies | Source: Frontiers | URL: [Link]

-

Title: X-Ray and NMR Studies on Thiazolidines: Crystal Structure and Conformational Equilibria of 7V-Acetyl-2 | Source: ElectronicsAndBooks | URL: [Link]

-

Title: Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems | Source: PubMed | URL: [Link]

-

Title: Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids | Source: The Journal of Organic Chemistry, ACS Publications | URL: [Link]

-

Title: Synthesis of new 2-phenyl Thiazolidine-4-Carboxamide Derivatives from D-penicillamine | Source: Journal of Kufa for Chemical Science | URL: [Link]

-

Title: Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents | Source: MDPI | URL: [Link]

-

Title: Synthesis And Characterization Of Some New Five Membering Ring Compounds Such As Thiazolidinones and γ –Lactams | Source: University of Thi-Qar Journal | URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiazolidine-2-carboxylic acid | C4H7NO2S | CID 42486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. THIAZOLIDINE-2-CARBOXYLIC ACID | 16310-13-7 [chemicalbook.com]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum [chemicalbook.com]

- 8. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents [mdpi.com]

Thiazolidine-2-Carboxylic Acid and Its Derivatives: A Deep Dive into Their Biological Significance and Therapeutic Potential

Introduction

Thiazolidine-2-carboxylic acid and its structural analogues represent a fascinating and versatile class of heterocyclic compounds that have garnered significant attention in the fields of biochemistry, medicinal chemistry, and drug development.[1] While the parent compound, thiazolidine-2-carboxylic acid, possesses inherent biological activity, its derivatives, particularly those that function as prodrugs of L-cysteine, are of profound interest for their ability to combat oxidative stress and their potential in treating a range of pathological conditions. This guide provides an in-depth exploration of the biological significance of these compounds, from their fundamental chemical properties and metabolic pathways to their applications in therapeutic intervention and their role as foundational scaffolds in the synthesis of novel bioactive molecules.[2][3][4] We will delve into the mechanistic underpinnings of their actions, provide practical insights into relevant experimental protocols, and offer a forward-looking perspective on their future in biomedical research.

Thiazolidine-2-Carboxylic Acid: The Foundational Moiety

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a sulfur-containing analogue of the amino acid proline.[5] This structural similarity is a key determinant of its biological activity, allowing it to interact with enzymatic systems that recognize proline.

Metabolic Fate and Enzymatic Interactions

The metabolism of thiazolidine-2-carboxylic acid is intricately linked to enzymes involved in amino acid transformations. It is a substrate for D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids.[6][7][8] The product of this oxidation is Δ2-thiazoline-2-carboxylic acid.[6][7] Furthermore, both L- and D-isomers of thiazolidine-2-carboxylate are substrates for proline dehydrogenase (PRODH), with catalytic efficiencies significantly higher than that of proline itself, primarily due to lower Michaelis constants (Km).[9]

A Proline Analogue with Inhibitory Effects on Protein Synthesis

As a proline analogue, thiazolidine-2-carboxylic acid can act as a competitive inhibitor in protein synthesis.[5] It is recognized and activated by aminoacyl-tRNA synthetases for proline, leading to its transfer to tRNAPro.[5] However, its incorporation into a growing polypeptide chain can impede further elongation, resulting in the inhibition of protein biosynthesis.[5] This inhibitory effect has been observed in various systems, including those derived from E. coli, rat liver, and rabbit reticulocytes.[5]

The Crux of Biological Significance: Thiazolidine Carboxylic Acids as Cysteine Prodrugs

The most profound biological significance of thiazolidine carboxylic acid derivatives lies in their ability to serve as intracellular delivery agents for L-cysteine. Cysteine is a crucial amino acid, not only as a building block for proteins but also as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.

Mechanism of Cysteine Delivery

Certain derivatives of thiazolidine-4-carboxylic acid are designed to be stable in the extracellular environment but readily hydrolyze intracellularly to release free L-cysteine. This process can occur non-enzymatically or be facilitated by specific enzymes. For instance, 2-substituted thiazolidine-4(R)-carboxylic acids can undergo non-enzymatic ring opening followed by solvolysis to liberate L-cysteine.[10][11] A key example is L-2-oxothiazolidine-4-carboxylic acid (OTC), which is metabolized by 5-oxoprolinase to yield cysteine.[12]

Caption: Intracellular delivery of L-cysteine from a thiazolidine prodrug.

L-2-Oxothiazolidine-4-Carboxylic Acid (OTC): A Potent Glutathione Precursor

L-2-oxothiazolidine-4-carboxylic acid (OTC) is a well-studied cysteine prodrug with significant therapeutic potential.[12][13][14][15][16]

Pharmacokinetics and Metabolism

Following oral administration in humans, OTC is absorbed, and its plasma concentration peaks within 45 to 60 minutes.[13] It is then metabolized, leading to a subsequent increase in plasma cysteine levels.[13] This elevated cysteine is then available for intracellular glutathione synthesis.[12][13]

Therapeutic Applications of OTC

The ability of OTC to boost intracellular glutathione levels underpins its protective effects in a variety of pathological conditions characterized by oxidative stress and inflammation.

-

Combating Drug-Induced Toxicity: OTC has shown efficacy in protecting against liver injury from chronic ethanol exposure and cisplatin-induced renal injury.[16][17] In the case of cisplatin nephrotoxicity, OTC mitigates renal damage by reducing the generation of reactive oxygen species (ROS) and downregulating the NF-κB inflammatory pathway.[17]

-

Inhibition of Vascular Calcification: Arterial medial calcification, a risk factor for cardiovascular events, is associated with oxidative stress.[15] OTC has been shown to be a potent inhibitor of vascular smooth muscle cell calcification in vitro.[15] It achieves this by preserving intracellular glutathione levels, which in turn prevents apoptosis and the osteoblastic differentiation of vascular smooth muscle cells.[15]

-

Neuroprotection and Ocular Health: OTC has demonstrated anti-inflammatory and antioxidant effects in retinal pigment epithelial cells, suggesting its potential in mitigating the pathogenesis of age-related macular degeneration.[18]

2-Substituted Thiazolidine-4(R)-Carboxylic Acids: Protection Against Hepatotoxicity

Substitution at the 2-position of the thiazolidine-4(R)-carboxylic acid ring has been a successful strategy for developing cysteine prodrugs. These compounds have been particularly effective in protecting against acetaminophen-induced hepatotoxicity.[10][11][19]

Structure-Activity Relationship

The nature of the substituent at the 2-position influences the protective efficacy of these compounds. For instance, 2(RS)-methyl-, 2(RS)-n-propyl-, and 2(RS)-n-pentylthiazolidine-4(R)-carboxylic acids have been shown to be nearly equipotent in their protective effects against acetaminophen-induced liver damage in mice.[10]

Thiazolidine Derivatives in Drug Discovery and Development

The thiazolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents.[1][2][3][20]

Antimicrobial and Antioxidant Properties

Derivatives of thiazolidine-2,4-dione have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[2][3][21] Furthermore, the incorporation of phenolic moieties into the thiazolidine-2,4-dione scaffold has yielded compounds with significant antioxidant and antiradical activities.[22]

Analytical Methodologies

The detection and quantification of thiazolidine carboxylic acids in biological matrices are crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique. For enantiomeric separation, pre-column derivatization followed by analysis on a chiral stationary phase can be utilized.[23] For determination in urine, a sensitive HPLC assay based on pre-chromatographic derivatization with dansyl chloride to form fluorescent compounds has been developed.[24]

Experimental Protocols

Protocol 1: In Vitro Assessment of OTC on Vascular Smooth Muscle Cell (VSMC) Calcification

This protocol is adapted from studies investigating the inhibitory effect of OTC on VSMC calcification.[15]

-

Cell Culture: Culture human aortic VSMCs in basal medium.

-

Induction of Calcification: To induce calcification, switch the culture medium to a mineralizing medium (e.g., containing elevated calcium and phosphate).

-

Treatment: Treat the cells with varying concentrations of OTC (e.g., 1-5 mM) for a period of 7 days.

-

Assessment of Calcification:

-

Quantify calcium deposition using a colorimetric assay (e.g., o-cresolphthalein complexone method).

-

Assess the activity of alkaline phosphatase, an early marker of osteogenic differentiation.

-

-

Mechanistic Studies:

-

Measure intracellular glutathione levels using a commercially available kit.

-

Perform Western blot analysis to determine the expression levels of VSMC markers (e.g., SM22α, α-SMA) and osteoblastic markers (e.g., Runx2, osteopontin).

-

Evaluate apoptosis using a TUNEL assay or by measuring caspase-3 activity.

-

Caption: Workflow for assessing the effect of OTC on VSMC calcification.

Protocol 2: HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid

This protocol is based on a method for the enantiomeric separation of thiazolidine-2-carboxylic acid.[23]

-

Sample Preparation: Prepare a standard solution of racemic thiazolidine-2-carboxylic acid.

-

Pre-Column Derivatization: React the sample with a derivatizing agent (e.g., aniline) to form a derivative that can be detected by UV.

-

HPLC Analysis:

-

Column: Chiralcel OD-H analytical column (or equivalent).

-

Mobile Phase: n-hexane-isopropanol (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a specified wavelength (e.g., 254 nm).

-

-

Data Analysis: The two enantiomers should be resolved as separate peaks. Calculate the enantiomeric purity based on the peak areas.

Conclusion and Future Perspectives

Thiazolidine-2-carboxylic acid and its derivatives are compounds of considerable biological and therapeutic importance. Their ability to act as proline analogues and, more significantly, as prodrugs for L-cysteine, places them at the heart of strategies to combat oxidative stress and inflammation. The well-documented efficacy of compounds like L-2-oxothiazolidine-4-carboxylic acid in preclinical models of disease highlights their potential for clinical translation.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Derivatives: The synthesis of new thiazolidine-based compounds with improved pharmacokinetic profiles, enhanced target specificity, and novel mechanisms of action.

-

Elucidation of Molecular Mechanisms: Deeper investigation into the signaling pathways modulated by these compounds beyond glutathione replenishment.

-

Clinical Trials: The progression of the most promising candidates into human clinical trials for various indications, including metabolic disorders, neurodegenerative diseases, and drug-induced toxicities.

-

Applications in Agrochemicals: Further exploration of their utility in developing new crop protection agents and plant growth regulators.[1]

References

-

Donald, L. J., et al. (2018). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PMC - NIH. Available from: [Link]

-

Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available from: [Link]

-

Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. PubMed. Available from: [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. PubMed. Available from: [Link]

-

Wang, Y., et al. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available from: [Link]

-

Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic Acid, an Adduct of Cysteamine and Glyoxylate, as a Substrate for D-Amino. Semantic Scholar. Available from: [Link]

-

Busiello, V., et al. (1981). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Ital J Biochem. Available from: [Link]

-

Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. ResearchGate. Available from: [Link]

-

De Quay, B., et al. (1992). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. PubMed. Available from: [Link]

-

Fukugawa, N. K., et al. (2000). L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis. PubMed. Available from: [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. American Chemical Society. Available from: [Link]

-

Baker, D. H., et al. (1986). L-2-oxothiazolidine-4-carboxylate as a cysteine precursor: efficacy for growth and hepatic glutathione synthesis in chicks and rats. PubMed. Available from: [Link]

-

Bringmann, G., et al. (1992). Determination of 1,3-Thiazolidine-carboxylic Acids in Urine by Reversed-Phase HPLC After Fluorescence Labelling with Dansyl Chloride. Taylor & Francis Online. Available from: [Link]

-

Nathan, S., et al. (2018). Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. ProQuest. Available from: [Link]

-

Pereira, A. M. R., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Publications. Available from: [Link]

-

Banjare, L., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers. Available from: [Link]

-

Aghagolzadeh, P., et al. (2021). 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis. PubMed. Available from: [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. ACS Publications. Available from: [Link]

-

Lauterburg, B. H., & Corcoran, G. B. (1989). Determination of 2-carboxy thiazolidine-4-carboxylic acid in biological fluids by ion-exchange chromatography. PubMed. Available from: [Link]

-

Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. Available from: [Link]

-

Zaharia, V., et al. (2021). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. NIH. Available from: [Link]

-

Lauterburg, B. H., et al. (1998). The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat. PubMed. Available from: [Link]

-

Nathan, S., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. Available from: [Link]

-

Husain, A., et al. (2012). Proposed scheme of 2-( R )-thiazolidine-4-carboxylic acid biosynthesis... ResearchGate. Available from: [Link]

-

Yi, C., et al. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. ACS Publications. Available from: [Link]

-

Schmolka, I. R., & Spoerri, P. E. (1957). Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids1,2. ACS Publications. Available from: [Link]

-

Sharma, P., et al. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. Thiazolidine-2-carboxylic acid. PubChem. Available from: [Link]

-

Kumar, A., et al. (2021). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

-

Kumar, R., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Available from: [Link]

- Roberts, J. C., & Nagasawa, H. T. (2016). Method to enhance delivery of glutathione and atp levels in cells. Google Patents.

-

Kim, D. H., et al. (2013). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrol Dial Transplant. Available from: [Link]

-

El-Sherbiny, S., et al. (2014). L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. PubMed. Available from: [Link]

-

Gieroba, B., et al. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-2-oxothiazolidine-4-carboxylate as a cysteine precursor: efficacy for growth and hepatic glutathione synthesis in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 21. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents | MDPI [mdpi.com]

- 22. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

Thiazolidine-2-carboxylic Acid: A Nexus of Metabolic Control and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Thiazolidine-2-carboxylic acid (T2C), a sulfur-containing analog of proline, stands at a fascinating intersection of amino acid metabolism and medicinal chemistry. Formed endogenously from the condensation of cysteamine and glyoxylate, this heterocyclic compound is a substrate for key metabolic enzymes, including proline dehydrogenase and D-amino acid oxidase, positioning it as a modulator of critical cellular pathways.[1][2][3] Its structural similarity to proline allows it to act as a competitive inhibitor in protein synthesis, offering a mechanism for therapeutic intervention.[4] Furthermore, the thiazolidine ring is a privileged scaffold in drug discovery, serving as a foundational building block for pharmaceuticals in areas such as diabetes and inflammation.[5][6][7] This guide provides a comprehensive overview of T2C, detailing its metabolic significance, analytical quantification methods, pharmacokinetic profile, and its expanding role in drug development for an audience of research and development professionals.

Foundational Chemistry and Synthesis

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms.[4][8] Its structure is analogous to the amino acid proline, with the beta-methylene group substituted by a sulfur atom.[4]

Chemical Properties:

-

Appearance: White to off-white crystalline powder[5]

-

Synonyms: 2-Thiazolidinecarboxylic acid, Tetrahydrothiazole-2-carboxylic acid, beta-Thiaproline[5][8]

The synthesis of T2C can occur non-enzymatically in biological systems. It is formed from the condensation of cysteamine and glyoxylate.[2][3] This reaction proceeds with a second-order rate constant of 84 M⁻¹min⁻¹ at 37°C and pH 7.5, suggesting its potential for physiological formation.[2][3] This intrinsic formation pathway is a critical consideration for researchers studying its endogenous roles.

The Metabolic Crossroads: T2C in Biological Systems

T2C is not an inert metabolite; it is actively processed by key enzymes involved in amino acid catabolism, directly linking it to central metabolic pathways. Its primary interactions are with proline dehydrogenase and D-amino acid oxidase.

Interaction with Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH), a key FAD-dependent enzyme in proline catabolism, robustly oxidizes T2C.[1] Studies using the bifunctional enzyme Proline Utilization A (PutA), which contains a PRODH domain, have shown that T2C is a more efficient substrate for this enzyme than proline itself.[1]

The catalytic efficiency (kcat/KM) of the PRODH domain of PutA for L-T2C is approximately 20-30 times higher than for its natural substrate, L-proline.[1] This enhanced efficiency is primarily driven by a significantly lower Michaelis constant (KM), indicating a higher binding affinity of the enzyme for T2C.[1]

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| L-Proline | 1.4 ± 0.1 | 120 ± 20 | 1.2 x 10⁴ |

| L-T2C | 0.7 ± 0.1 | 4.3 ± 0.8 | 2.2 x 10⁵ |

| L-T4C | 1.3 ± 0.1 | 3.3 ± 0.4 | 3.9 x 10⁵ |

| Data derived from studies on Sinorhizobium meliloti PutA, showcasing the superior catalytic efficiency for thiazolidine carboxylates compared to L-proline.[1] |

The oxidation of T2C by PRODH yields an apparently stable Δ⁴-thiazoline-2-carboxylate species.[1] Unlike the oxidation of proline, which produces an aldehyde substrate for the next enzyme in the pathway, the T2C oxidation product does not serve as a substrate for L-glutamate-γ-semialdehyde dehydrogenase (GSALDH).[1] This effectively terminates the canonical proline degradation pathway at this step.

Caption: Metabolic formation and enzymatic processing of T2C.

Substrate for D-Amino Acid Oxidase (DAAO)

T2C is also a proficient substrate for D-amino acid oxidase (DAAO), an enzyme typically involved in the metabolism of D-amino acids.[2][3] The actual substrate is the D-isomer, D-thiazolidine-2-carboxylic acid.[2] However, the L-isomer can undergo rapid isomerization to the D-form, allowing for the complete oxidation of a racemic mixture of T2C by the enzyme.[2][3]

The oxidation by DAAO rapidly reduces the enzyme and forms a reduced enzyme-imino acid complex, which is a typical mechanism for DAAO substrates.[2][3] The product of this oxidation has been identified via NMR as Δ²-thiazoline-2-carboxylic acid.[2][3] The catalytic turnover number for T2C is comparable to that of D-proline, another known substrate for DAAO.[2]

Impact on Protein Synthesis

As a structural analog of proline, T2C acts as a competitive inhibitor in protein synthesis.[4] It is recognized and activated by aminoacyl-tRNA synthetases for proline (tRNAPro) in both bacterial (E. coli) and mammalian (rat liver, rabbit reticulocytes) systems.[4] This activation leads to its transfer to tRNAPro, allowing it to compete with proline for incorporation into nascent polypeptide chains.[4]

Once incorporated, T2C can impair the further elongation of the polypeptide chain, leading to an overall inhibition of protein synthesis.[4] This effect has been demonstrated to be more potent than that of its isomer, thiazolidine-4-carboxylic acid (γ-thiaproline), making T2C a significant modulator of this fundamental cellular process.[4]

Analytical Methodologies for T2C Quantification

Accurate quantification of T2C and its enantiomers in biological and pharmaceutical matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, particularly using chiral stationary phases for enantiomeric separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of T2C

This protocol is adapted from a validated method for determining the enantiomeric purity of T2C.[10] The core principle involves pre-column derivatization to attach a chromophore, enabling UV detection, followed by separation on a chiral column.

Rationale: Direct analysis is challenging due to T2C's lack of a strong chromophore. Derivatization with aniline introduces a phenyl group, making the molecule readily detectable at 254 nm. The Chiralcel OD-H column contains a cellulose-based chiral stationary phase capable of resolving the derivatized enantiomers.

Step-by-Step Methodology:

-

Sample Preparation & Derivatization:

-

Dissolve a precisely weighed amount of the T2C sample in a suitable solvent (e.g., methanol).

-

Add an excess of aniline to the solution.

-

Add a coupling agent (e.g., a carbodiimide like EDC) to facilitate the amide bond formation between the carboxylic acid of T2C and the amine of aniline.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours) to ensure complete derivatization.

-

Quench the reaction if necessary and dilute the sample with the mobile phase to the desired concentration for injection.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector and an optional optical rotation (OR) detector.

-

Column: Chiralcel OD-H (250 x 4.6 mm).[10]

-

Mobile Phase: n-hexane:isopropanol (85:15 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV at 254 nm.[10]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Integrate the peak areas for the two separated enantiomers.

-

Calculate the enantiomeric purity or enantiomeric excess (% ee) using the standard formulas.

-

The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) as per regulatory guidelines.[10]

-

Caption: Workflow for chiral HPLC analysis of T2C.

Pharmacokinetics and Therapeutic Potential

Understanding the absorption, distribution, metabolism, and excretion (ADME) of T2C is vital for its development as a therapeutic agent or as a scaffold for drug design.

Pharmacokinetic Profile

Studies in rats using radiolabeled [³⁵S]-Thiazolidine carboxylic acid have provided key insights into its pharmacokinetic behavior.[11]

-

Absorption: The compound is rapidly and almost completely absorbed following oral administration. Peak plasma concentrations are observed within 30 minutes.[11]

-

Distribution: T2C or its metabolites show specific tissue accumulation, particularly in the liver, pancreas, adrenals, pituitary, and thyroid.[11] This distribution pattern suggests involvement in metabolic and endocrine functions. Chronic administration leads to significantly higher tissue accumulation compared to a single dose.[11]

-

Elimination: Urinary excretion is the primary route of elimination, with fecal excretion being negligible (less than 1% of the dose).[11]

Role in Drug Development

The thiazolidine ring is a versatile and privileged scaffold in medicinal chemistry.[5][7] T2C serves as a valuable building block for synthesizing more complex molecules with diverse pharmacological activities.[5]

-

Anti-diabetic Agents: The most prominent examples are the thiazolidinediones (TZDs), such as Pioglitazone and Rosiglitazone, which are structurally related and act as insulin sensitizers for the treatment of type 2 diabetes.[6][12] While T2C is not a TZD, its core structure is fundamental to this class of compounds.

-

Anti-inflammatory Drugs: The thiazolidine scaffold is utilized in the development of various anti-inflammatory agents.[5]

-

Antimicrobial and Anticancer Agents: Numerous derivatives of the thiazolidine nucleus have been synthesized and screened for antimicrobial, antifungal, and anticancer activities.[13][14][15]

-

Prodrug Strategies: Because of its relationship with cysteine, T2C and its derivatives are explored as prodrugs to deliver cysteine into cells, thereby boosting levels of the critical intracellular antioxidant, glutathione (GSH).[16][17]

Conclusion

Thiazolidine-2-carboxylic acid is far more than a simple proline analog. It is an active metabolic participant, a modulator of protein synthesis, and a foundational element in modern drug discovery. Its efficient processing by key metabolic enzymes like PRODH and DAAO underscores its integration into cellular metabolism. For researchers and drug developers, T2C offers a unique starting point—a molecule with known biological interactions and a chemically versatile scaffold. Future investigations into its specific transport mechanisms, the downstream effects of its metabolic products, and the targeted synthesis of novel derivatives will undoubtedly unlock new therapeutic opportunities in metabolic diseases, oncology, and beyond.

References

-

Tanner, J.J. et al. (2018). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry. Available from: [Link]

-

Fitzpatrick, P.F. & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. Journal of Biological Chemistry. Available from: [Link]

-

Li, Y. et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 42486, Thiazolidine-2-carboxylic acid. PubChem. Available from: [Link]

-

Włodek, L. & Czubak, J. (1984). Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. Acta Biochimica Polonica. Available from: [Link]

-

Burns, C.L. et al. (1984). Thiazolidine-2-carboxylate derivatives formed from glyoxylate and L-cysteine or L-cysteinylglycine as possible physiological substrates for D-aspartate oxidase. Biochemical and Biophysical Research Communications. Available from: [Link]

-

Harmand, M.F. & Blanquet, P. (1982). Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution. European Journal of Drug Metabolism and Pharmacokinetics. Available from: [Link]

-

Fitzpatrick, P.F. & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. ResearchGate. Available from: [Link]

-

Busiello, V. et al. (1980). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochimica et Biophysica Acta. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3034757, Thiazolidine-2-thione-4-carboxylic acid. PubChem. Available from: [Link]

-

Nathan, S. et al. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available from: [Link]

-

Kumar, H. et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. Available from: [Link]

-

Kaur, R. et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available from: [Link]

-

Kumar, H. et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Available from: [Link]

-

ResearchGate. (2017). Solubility for different thiazolidine-2-carboxylic acid derivatives. ResearchGate. Available from: [Link]

-

Frontiers Media. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry. Available from: [Link]

-

On-Belda, O. et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available from: [Link]

-

ResearchGate. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available from: [Link]

-

ScienceDirect. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry. Available from: [Link]

-

E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available from: [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (2017). The Cysteine Releasing Pattern of Some Antioxidant Thiazolidine-4-carboxylic acids. ResearchGate. Available from: [Link]

- Google Patents. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents.

-

ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available from: [Link]

Sources

- 1. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazolidine-2-carboxylic acid | C4H7NO2S | CID 42486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 噻唑烷-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Thiazolidine-2-carboxylic Acid Derivatives: Classification, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine ring system, a saturated five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Thiazolidine-2-carboxylic acid, a key scaffold within this class, has given rise to a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of thiazolidine-2-carboxylic acid derivatives, beginning with a systematic classification based on substitution patterns at the C2, N3, and C4 positions. We delve into the synthetic methodologies for each class, offering detailed, field-proven experimental protocols. Furthermore, this guide explores the intricate structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a particular focus on their anticancer and antimicrobial properties. Quantitative data are presented in structured tables to facilitate direct comparison and inform future drug design efforts. Visual diagrams of synthetic workflows and classification schemes are provided to enhance understanding. This guide is intended to be an essential resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the versatile thiazolidine-2-carboxylic acid core.

Introduction: The Thiazolidine-2-carboxylic Acid Scaffold

Thiazolidine-2-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring with a carboxylic acid group at the second position.[1] This scaffold has garnered significant attention in pharmaceutical research due to its presence in numerous biologically active molecules and its synthetic tractability. The stereochemistry at the C2 and C4 positions, along with the potential for diverse substitutions on the nitrogen and at other positions of the ring, allows for the creation of a vast chemical space with a wide range of pharmacological profiles.

This guide will systematically explore the derivatives of this versatile scaffold, providing the necessary technical details to empower researchers in their drug discovery endeavors.

Classification of Thiazolidine-2-carboxylic Acid Derivatives

A systematic classification of thiazolidine-2-carboxylic acid derivatives is crucial for understanding their structure-activity relationships and for the rational design of new compounds. We propose a classification based on the key substitution patterns on the thiazolidine ring:

-

Class I: 2-Substituted Thiazolidine-4-carboxylic Acids: Modifications at the C2 position.

-

Class II: N-Substituted Thiazolidine-2-carboxylic Acids: Modifications at the N3 position.

-

Class III: Thiazolidine-2-carboxamides: Modifications of the C2-carboxylic acid group.

-

Class IV: Thiazolidine-2,4-diones (TZDs): A prominent subclass with significant therapeutic applications.

Caption: Classification of Thiazolidine-2-carboxylic Acid Derivatives.

Class I: 2-Substituted Thiazolidine-4-carboxylic Acids

Derivatives with substitutions at the C2 position of the thiazolidine ring constitute a significant class with diverse biological activities. The nature of the substituent at this position plays a pivotal role in determining the pharmacological profile of the molecule.

Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids

A common and efficient method for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involves the condensation of L-cysteine with an appropriate aromatic aldehyde.[2]

Experimental Protocol: Synthesis of 2-Phenylthiazolidine-4-carboxylic Acid

-

Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve L-cysteine (0.01 mol, 1.21 g) in a mixture of ethanol (16 mL) and water (5 mL).

-

Addition of Aldehyde: To this solution, add benzaldehyde (0.01 mol, 1.06 g) dropwise with continuous magnetic stirring at room temperature.

-

Reaction Monitoring: Continue stirring for 10 hours. A white precipitate will form. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethanol:chloroform (1:9).

-

Work-up and Purification: Filter the precipitate, wash with diethyl ether, and dry. Recrystallize the crude product from a mixture of ethanol and water (10:3) to yield pure 2-phenylthiazolidine-4-carboxylic acid.[2]

Caption: Synthetic workflow for 2-Aryl-thiazolidine-4-carboxylic Acids.

Structure-Activity Relationship (SAR) of 2-Substituted Derivatives

The substituent at the C2 position significantly influences the biological activity. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides, the nature of the aryl group was found to be critical for their activity against prostate cancer.[3]

| Compound | C2-Substituent | Activity (Prostate Cancer) | Reference |

| 1 | Phenyl | Moderate | [3] |

| 2 | 4-Chlorophenyl | High | [3] |

| 3 | 4-Methoxyphenyl | Low | [3] |

Table 1: SAR of 2-Arylthiazolidine-4-carboxylic Acid Amides in Prostate Cancer.

Class II: N-Substituted Thiazolidine-2-carboxylic Acids

Modification at the nitrogen atom (N3) of the thiazolidine ring offers another avenue for creating diverse derivatives with a range of pharmacological properties. Acylation is a common transformation at this position.

Synthesis of N-Acetyl-thiazolidine-4-carboxylic Acids

N-acylation can be readily achieved by reacting the parent thiazolidine-4-carboxylic acid with an acylating agent, such as acetic anhydride.[4][5]

Experimental Protocol: Synthesis of N-Acetyl-2-phenylthiazolidine-4-carboxylic Acid

-

Reaction Setup: Dissolve 2-phenylthiazolidine-4-carboxylic acid (0.01 mol) in a 6% aqueous solution of sodium carbonate (50 mL) and cool the mixture in an ice bath to 0°C.

-

Acylation: Add acetic anhydride (0.04 mol, 3.77 mL) dropwise over 10 minutes while maintaining the temperature at 0°C.

-

Reaction Completion: Stir the reaction mixture for an additional 1.5 hours.

-

Work-up and Purification: Acidify the solution with 10% HCl and extract the product with chloroform (2 x 25 mL). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the N-acetylated product.[4]

Caption: Synthetic workflow for N-Acetyl-thiazolidine-4-carboxylic Acids.

Structure-Activity Relationship (SAR) of N-Acyl Derivatives

N-acylation can significantly modulate the biological activity. For instance, a series of N-acylated cationic thiazolidine derivatives were synthesized and evaluated for their antimicrobial activity. The length of the acyl chain was found to be a critical determinant of their potency and selectivity against Gram-positive bacteria.[6][7]

| Compound | N-Acyl Chain | MIC (μM) vs. S. aureus | Reference |

| QPyN14Th | Myristoyl (C14) | 31.25 | [7] |

| QPyN16Th | Palmitoyl (C16) | 1.95 | [7] |

| QPyN18Th | Stearoyl (C18) | >31.25 | [6] |

Table 2: Antimicrobial Activity of N-Acylated Cationic Thiazolidines.[7]

Class III: Thiazolidine-2-carboxamides

Conversion of the carboxylic acid moiety at the C2 position to an amide represents another important class of derivatives. These compounds have shown promise as antimicrobial and anticancer agents.

Synthesis of Thiazolidine-2-carboxamides

Amide formation is typically achieved by coupling the parent carboxylic acid with an amine in the presence of a suitable coupling agent.

Experimental Protocol: General Synthesis of Thiazolidine-2,4-dione Carboxamides

-

Activation: Dissolve the 2,4-dioxothiazolidine acid derivative (1 mmol) and OxymaPure (1 mmol) in 5 mL of DMF at 0°C. Add N,N'-diisopropylcarbodiimide (DIC) (1.1 mmol) dropwise at 0°C and preactivate the mixture for 5 minutes.

-

Amine Addition: Add the desired amine (1 mmol) dropwise to the reaction mixture at 0°C.

-

Reaction: Stir the mixture at 0°C for 1 hour and then overnight at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up procedure typically involves extraction and purification by chromatography.[8]

Class IV: Thiazolidine-2,4-diones (TZDs)

Thiazolidine-2,4-diones (TZDs), also known as glitazones, are a well-established class of drugs primarily used for the treatment of type 2 diabetes.[9] However, recent research has unveiled their significant potential as anticancer agents.[9][10][11][12][13]

Mechanism of Action of TZDs in Cancer

The anticancer effects of TZDs are multifaceted and involve the modulation of several key signaling pathways. Many of their effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.[11][13]

Caption: Anticancer Mechanism of Thiazolidine-2,4-diones (TZDs).

Structure-Activity Relationship of Anticancer TZDs

Extensive SAR studies have been conducted on TZD derivatives to optimize their anticancer activity. Modifications at the C5 position of the thiazolidinedione ring have been a primary focus.[10][11]

| Compound | C5-Substituent | Target Cell Line | IC50 (µM) | Reference |

| 21 | Substituted Benzylidene | VEGFR-2 | 0.053 | [11][13] |

| 24 | Chromone-linked | A549 (Lung Cancer) | 6.1 | [11][13] |

| 50 | Furyl-methylene | GLUT1 | Potent Inhibition | [11][13] |

| Compound 3 | N-substituted benzylidene | A549 (Lung Cancer) | 11.46 | [12] |

| Compound 18 | Benzylidene | NCI-H292 (Lung Cancer) | 1.26 µg/mL | [12] |

Table 3: Anticancer Activity of Selected Thiazolidine-2,4-dione Derivatives.[11][12][13]

The SAR studies indicate that the presence of specific aromatic or heterocyclic moieties at the C5 position, often via a benzylidene linker, is crucial for potent anticancer activity. Furthermore, substitutions on the N3 position can also significantly influence the potency and selectivity of these compounds.[11][13]

Conclusion and Future Perspectives